2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-quinolyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(6-quinolyl)-1,3,4-thiadiazole is unique due to the presence of the quinoline moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8N4S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
5-quinolin-6-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-3-4-9-7(6-8)2-1-5-13-9/h1-6H,(H2,12,15) |
InChI Key |
WLJRDDNLTCCTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NN=C(S3)N)N=C1 |
Origin of Product |
United States |
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